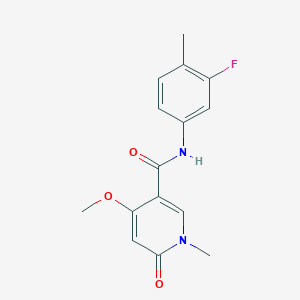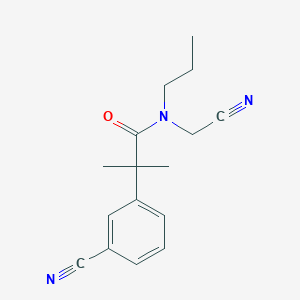
N-(Cyanomethyl)-2-(3-cyanophenyl)-2-methyl-N-propylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-2-(3-cyanophenyl)-2-methyl-N-propylpropanamide is a complex organic compound characterized by its unique structural features, including cyanomethyl and cyanophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-(3-cyanophenyl)-2-methyl-N-propylpropanamide typically involves multi-step organic reactions. One common approach is the reaction of 3-cyanophenyl isocyanate with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyanomethyl)-2-(3-cyanophenyl)-2-methyl-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N-(Cyanomethyl)-2-(3-cyanophenyl)-2-methyl-N-propylpropanamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(Cyanomethyl)-2-(3-cyanophenyl)-2-methyl-N-propylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites or altering the conformation of target molecules, thereby influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-cyanophenyl)-N-methylmethanesulfonamide: This compound shares the cyanophenyl group but differs in its overall structure and functional groups.
3-Cyanophenyl isocyanate: Another related compound, primarily used in synthetic chemistry for its reactivity.
Uniqueness
N-(Cyanomethyl)-2-(3-cyanophenyl)-2-methyl-N-propylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-(3-cyanophenyl)-2-methyl-N-propylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-4-9-19(10-8-17)15(20)16(2,3)14-7-5-6-13(11-14)12-18/h5-7,11H,4,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYKRBLGXUGILR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C(C)(C)C1=CC=CC(=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
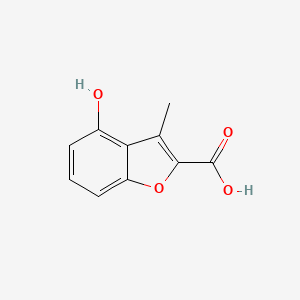
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2359774.png)
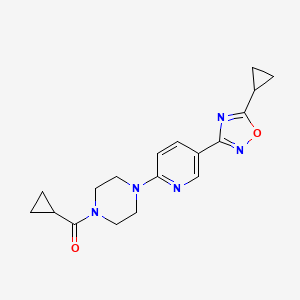
![3-((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2359776.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2359777.png)
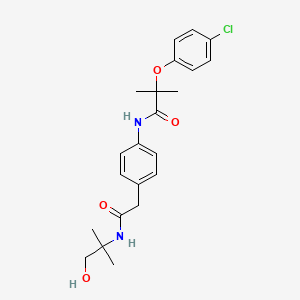
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2359780.png)
![2,9-Dioxadispiro[2.1.35.33]undecane](/img/structure/B2359781.png)
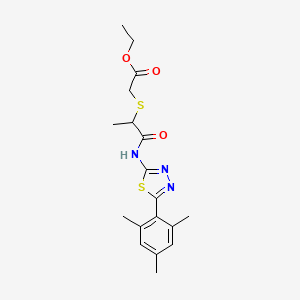
![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/new.no-structure.jpg)
![3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2359785.png)
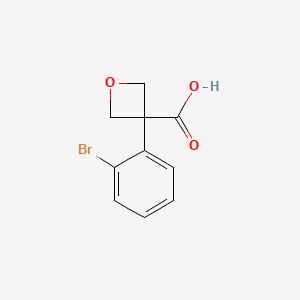
![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidine](/img/structure/B2359794.png)
